N-Phenyl-3-piperidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-phenylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANSINWWGVKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585856 | |
| Record name | N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521969-45-9, 173987-10-5 | |
| Record name | 3-Piperidinecarboxamide, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521969-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-Phenyl-3-piperidinecarboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and various case studies that highlight its potential therapeutic applications.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the reaction of piperidine derivatives with phenyl isocyanate. This reaction leads to the formation of the carboxamide functional group, which is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 227.72 g/mol |
| Functional Groups | Amide, Aromatic |
| Basic Structure | Piperidine ring with phenyl group |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce cellular senescence in melanoma cells, specifically the A375 cell line. The effective concentration (EC) for inducing senescence was found to be 1.24 µM, while the half-maximal inhibitory concentration (IC) for antiproliferative activity was 0.88 µM .
Table 2: Anticancer Activity Data
| Compound | EC (µM) | IC (µM) |
|---|---|---|
| N-Phenyl-3-piperidinecarboxamide | 1.24 | 0.88 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, it has shown promising activity against cathepsin K (Cat K), an enzyme implicated in bone resorption and osteoporosis. The introduction of a benzylamine group to the piperidine skeleton significantly enhanced its inhibitory potency, with some derivatives achieving IC values as low as 13.52 µM .
Case Studies
- Melanoma Treatment : A study focused on the effects of this compound on human melanoma cells revealed that the compound not only inhibited cell proliferation but also induced a senescence-like phenotype without significant cytotoxicity to normal cells . This highlights its potential as a therapeutic agent in cancer treatment.
- Bone Resorption : Another research effort evaluated several piperidine derivatives for their ability to inhibit Cat K, with findings indicating that this compound and its analogs could serve as effective agents in treating osteoporosis by reducing bone resorption .
Scientific Research Applications
Therapeutic Applications
1. Central Nervous System Disorders
N-Phenyl-3-piperidinecarboxamide hydrochloride serves as a selective antagonist for tachykinin NK3 receptors, which are implicated in various central nervous system (CNS) disorders. Its potential therapeutic applications include:
- Anxiety and Depression : Research indicates that compounds targeting NK3 receptors may alleviate symptoms of anxiety and depression by modulating neuropeptide signaling pathways .
- Psychotic Disorders : The compound shows promise in treating conditions such as schizophrenia, where dysregulation of neuropeptides plays a role .
- Pain Management : The antagonistic properties of this compound may also be beneficial in managing chronic pain conditions, including neuropathic pain and inflammatory pain syndromes .
2. Pharmacological Studies
Recent studies have highlighted the pharmacokinetic properties of this compound, indicating good bioavailability and efficacy in preclinical models. Its selective action on NK3 receptors positions it as a candidate for further development into pharmaceuticals aimed at treating complex CNS disorders .
Agricultural Applications
1. Herbicide Development
This compound has been explored as an active ingredient in herbicides. Its chemical structure allows for effective control of unwanted vegetation, particularly in crops like rice and soybeans. The compound's mode of action is characterized by selective inhibition of weed growth without adversely affecting crop yield .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- Piperidine ring : A six-membered nitrogen-containing heterocycle.
- Carboxamide group : At the 3-position of the piperidine ring.
- N-Phenyl substituent : Attached to the carboxamide nitrogen.
- Hydrochloride salt : Improves aqueous solubility and stability.
Comparison Table
Detailed Comparisons
Pharmacological Activity
- Fentanyl Analogs (e.g., ) : N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide HCl shares structural motifs with opioids, including a piperidine ring and aromatic substituents. Its furan-3-carboxamide group and phenethyl chain enhance µ-opioid receptor binding, distinguishing it from N-Phenyl-3-piperidinecarboxamide HCl, which lacks these modifications .
Solubility and Stability
- Hydrochloride Salts : All listed compounds utilize HCl salts to enhance solubility. For example, N-(3-Pyridinylmethyl)-2-piperidinecarboxamide HCl (MW 255.75) has comparable solubility to the target compound, though pyridine’s basicity may further influence pH-dependent stability .
Q & A
Q. What computational methods predict interactions between this compound and biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
